4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide
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Overview
Description
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is a compound that features a benzamide core substituted with a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide typically involves the coupling of a hydroxypyridine derivative with a benzamide precursor. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridone derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the benzamide or pyridine rings.
Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-hydroxypyridin-2-yl)benzamide: Lacks the N,N-dimethyl substitution, which may affect its binding properties and reactivity.
4-(5-hydroxypyridin-2-yl)-N-methylbenzamide: Contains only one methyl group on the amide nitrogen, potentially altering its chemical and biological properties.
Uniqueness
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The presence of both the hydroxypyridine and N,N-dimethylbenzamide moieties provides a distinct combination of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)13-8-7-12(17)9-15-13/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOAMDANMEDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692701 |
Source
|
Record name | 4-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-10-0 |
Source
|
Record name | 4-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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